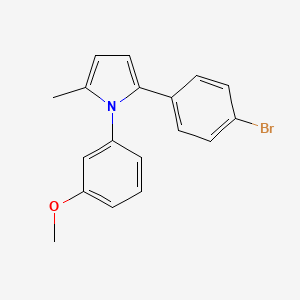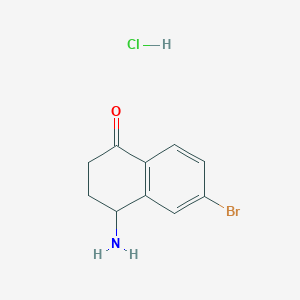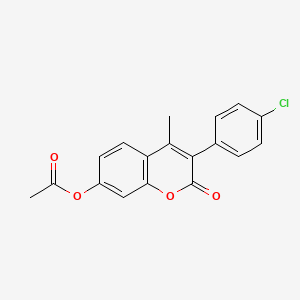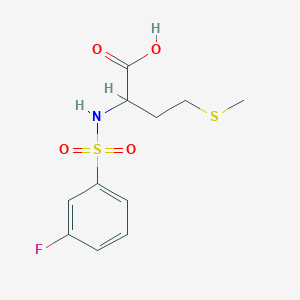![molecular formula C19H15FN4O2S B2745154 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide CAS No. 343373-13-7](/img/structure/B2745154.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: is a complex organic compound with multifaceted applications in the fields of chemistry, biology, medicine, and industry. It is characterized by the presence of acetylamino, pyridinyl, sulfanyl, fluorophenyl, and nicotinamide groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide typically involves multi-step organic reactions:
Formation of the 6-(acetylamino)-3-pyridinyl intermediate: : This step might involve the acetylation of 6-amino-3-pyridinyl using acetic anhydride under mild heating conditions.
Thioether formation: : The 6-(acetylamino)-3-pyridinyl intermediate reacts with a sulfhydryl compound to form the sulfanyl group.
Coupling with N-(4-fluorophenyl)nicotinamide: : Finally, a coupling reaction occurs, possibly using a condensing agent like DCC (dicyclohexylcarbodiimide), to attach the N-(4-fluorophenyl)nicotinamide to the sulfanyl group.
Industrial Production Methods
For industrial production, optimized and scaled-up versions of the above synthetic routes are utilized. This may involve the use of continuous flow reactors to enhance yield and reduce reaction times. Reaction conditions are tightly controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : This may reduce the nitro group to an amine.
Substitution: : Particularly at the pyridinyl or phenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated solvents for substitution reactions.
Major Products
Oxidation may yield sulfoxides or sulfones.
Reduction reactions could result in amino derivatives.
Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: finds applications in various domains:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors. The acetylamino group may facilitate binding to specific active sites, while the sulfanyl and fluorophenyl groups enhance its stability and affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds:
4-fluorophenyl-nicotinamide derivatives: : These compounds may share some structural features but lack the sulfanyl group, which imparts unique properties to our compound.
Nicotinamide analogues: : While they may have similar biological activities, the presence of the 6-(acetylamino)-3-pyridinyl group distinguishes our compound in terms of reactivity and functionality.
Similar compounds include:
N-(4-fluorophenyl)-nicotinamide
6-(acetylamino)-3-pyridinyl derivatives
Sulfanyl-substituted nicotinamides
Whew! Quite the detailed journey into the realm of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide . Hope that helps!
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-12(25)23-17-9-8-15(11-22-17)27-19-16(3-2-10-21-19)18(26)24-14-6-4-13(20)5-7-14/h2-11H,1H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKSGGUOGSWEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride](/img/structure/B2745073.png)
![7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B2745075.png)

![2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2745078.png)
![N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2745081.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2745083.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2745089.png)
![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)

